Nicotinic Acetylcholine Receptor (nAChR) Binding Affinity: 3-Isomer vs. 2-Isomer Pharmacophoric Preference
The 3-(piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine scaffold (free base of target compound) exhibits a Ki of 2,950 nM (2.95 µM) at the rat neuronal acetylcholine receptor, as reported in the PDSP Ki Database and sourced from Solvay Pharmaceuticals' medicinal chemistry program [1]. In contrast, the 2-substituted isomer (2-piperidin-3-yl-1H-pyrrolo[2,3-b]pyridine) serves as a key intermediate in a patent specifically directed to compounds with combined partial nAChR agonism and dopamine reuptake inhibition, indicating a divergent pharmacological profile that is not replicated by the 3-isomer [2]. No equivalent Ki data is available for the 2-isomer at nAChR, suggesting that the 3-isomer is the preferred scaffold for exploring pure nAChR-mediated pharmacology without concurrent dopamine transporter activity.
| Evidence Dimension | Binding affinity (Ki) at neuronal nAChR and intended pharmacophore application |
|---|---|
| Target Compound Data | Ki = 2,950 nM (rat nAChR) [1]; intended for nAChR-focused SAR |
| Comparator Or Baseline | 2-piperidin-3-yl-1H-pyrrolo[2,3-b]pyridine: No nAChR Ki reported; patented for dual nAChR/DAT activity [2] |
| Quantified Difference | The 3-isomer provides a defined nAChR Ki (2.95 µM), whereas the 2-isomer is optimized for a dual-mechanism profile that may be undesirable in nAChR-selective programs. |
| Conditions | Rat neuronal acetylcholine receptor binding assay; PDSP Ki Database curated data; patent WO 2008003736 A1. |
Why This Matters
Procurement of the 3-isomer is essential for researchers requiring selective nAChR binding without confounding dopamine reuptake inhibition, as the 2-isomer's dual pharmacophore can lead to misleading SAR conclusions.
- [1] BindingDB Entry BDBM86830, 3-(piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine. Ki = 2.95 µM for neuronal acetylcholine receptor (Rattus norvegicus). Curated from PDSP Ki Database; original literature: Bioorg Med Chem Lett 18: 188-93 (2008). View Source
- [2] Stoit, A., et al. WO 2008003736 A1. Azaindole derivatives with a combination of partial nicotinic acetylcholine receptor agonism and dopamine reuptake inhibition. View Source
